3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Overview
Description
3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications. This compound features a unique structure with a nitrophenyl group attached to the indeno-pyridazinone core, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indeno-pyridazinone core. This can be achieved by cyclization of appropriate hydrazine derivatives with indanone or its derivatives.
Nitration: The introduction of the nitrophenyl group is accomplished through nitration reactions. This involves treating the indeno-pyridazinone core with nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with various functional groups replacing the nitro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its biological activity. It can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 4-chloro-5-(2-hydroxyethylamino)-3(2H)-pyridazinone and 6-arylpyridazinones.
Indeno Derivatives: Compounds with similar indeno core structures but different substituents.
Uniqueness
3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to its specific combination of the indeno-pyridazinone core and the nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)indeno[1,2-c]pyridazin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O3/c21-17-13-4-2-1-3-12(13)16-14(17)9-15(18-19-16)10-5-7-11(8-6-10)20(22)23/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMBFNZCNIURJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701232950 | |
Record name | 3-(4-Nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147508-59-6 | |
Record name | 3-(4-Nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147508-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701232950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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